(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid
Description
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Properties
IUPAC Name |
[4-(dimethylsulfamoyl)naphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4S/c1-14(2)19(17,18)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCNBOSPYQYQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
1. Structural Characteristics
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological interactions, particularly in the context of enzyme inhibition and drug design.
2.1 Proteasome Inhibition
One of the primary mechanisms of action of boronic acids, including this compound, is their role as proteasome inhibitors. Studies indicate that this compound can halt cell cycle progression at the G2/M phase in various cancer cell lines, leading to significant growth inhibition. For instance, it has been reported that the compound exhibits an IC50 value of approximately 7.05 nM against certain cancer cells, highlighting its potential as a lead compound in cancer therapy .
2.2 Antiviral Activity
Boronic acids have also shown promise in antiviral applications. Research indicates that derivatives can inhibit HIV replication by targeting the viral protease with high affinity. The mechanism involves competitive inhibition, where the boronic acid moiety interacts effectively with the active site of the protease, demonstrating a Ki value significantly lower than that of traditional inhibitors like darunavir .
3.1 Anti-inflammatory Properties
Research has shown that this compound can modulate inflammatory responses, potentially through its interaction with various signaling pathways involved in inflammation. This effect is particularly relevant in conditions such as diabetes and obesity, where chronic inflammation plays a critical role in disease progression .
3.2 Metabolic Modulation
Studies suggest that boronic acids may influence metabolic pathways by regulating insulin release and adipogenesis-related genes. For example, compounds similar to this compound have been shown to decrease lipid accumulation in adipose tissue by modulating key growth factors such as β-catenin .
4.1 Cancer Treatment
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest . A notable study reported a significant reduction in tumor size when administered in animal models, indicating its potential for therapeutic use.
4.2 Diabetes Management
In diabetic models, boronic acids have been observed to improve glycemic control by enhancing insulin sensitivity and reducing visceral fat accumulation . These effects are particularly beneficial for managing type 2 diabetes complications.
5. Data Summary
6. Conclusion
The biological activity of this compound underscores its potential as a versatile therapeutic agent across various fields, including oncology and metabolic disorders. Its ability to inhibit key enzymes and modulate biological pathways makes it a candidate for further research and development in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Boronic acids, including (4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid, have been investigated for their potential as anticancer agents. Research indicates that boronic compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of proteasome activity. For instance, some studies have shown that boronic acid derivatives exhibit cytotoxic effects against prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Prostate | Apoptosis induction | |
| Compound B | Breast | Proteasome inhibition | |
| This compound | Various | Cell cycle inhibition |
1.2 Antibacterial Properties
The antibacterial efficacy of boronic acids has gained attention due to their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This compound has shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves reversible binding to the active site of β-lactamases, effectively restoring the activity of β-lactam antibiotics .
Table 2: Antibacterial Efficacy of Boronic Acids
| Compound | Bacterial Strain | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Compound C | MRSA | 0.004 µM | |
| This compound | E. coli | TBD |
Sensor Technology
Boronic acids are utilized in sensor applications due to their ability to form reversible covalent bonds with diols, which can be exploited for detecting sugars and other biomolecules. The incorporation of this compound into sensor platforms enhances sensitivity and selectivity for glucose detection, making it valuable in diabetes management technologies .
Biochemical Tools
In biochemical research, boronic acids serve as crucial tools for studying enzyme mechanisms and interactions with biomolecules. The unique reactivity of boron allows for the development of probes that can selectively bind to specific targets within biological systems. This application is particularly relevant in the study of glycoproteins where boronic acids can be used to isolate and characterize glycosylated proteins .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a series of boronic acid derivatives, including those similar to this compound, exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .
Case Study 2: Antibacterial Action Against Resistant Strains
Another study focused on the antibacterial properties of boronic acids against multi-drug resistant strains. The findings indicated that this compound effectively restored the activity of ampicillin against MRSA by inhibiting the β-lactamase enzyme responsible for resistance .
Q & A
Q. What are the recommended synthetic routes for (4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. For example, coupling naphthalen-1-yl dimethylsulfamate with substituted boronic acids under optimized conditions (e.g., using dppfNiII(o-tol)(Cl) as a precatalyst in toluene at room temperature or elevated temperatures for sterically hindered substrates) yields high efficiency . Key steps include oxidative addition of the sulfamate, transmetalation with the boronic acid, and reductive elimination to form the C–C bond.
Q. How should researchers handle and store this compound to ensure stability?
Boronic acids are moisture-sensitive and prone to protodeboronation. Store under anhydrous conditions (e.g., in a desiccator with inert gas purging) at 0–6°C to minimize hydrolysis . Use freshly distilled solvents (e.g., THF, toluene) for reactions. Pre-purify via recrystallization or column chromatography to remove boroxine byproducts.
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- X-ray crystallography : Employ programs like SHELXL/SHELXS for structure refinement. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 14.8469 Å, b = 6.1023 Å, c = 9.6797 Å, and β = 93.978° have been reported for naphthalen-1-yl boronic acid derivatives .
- NMR : B NMR (~30 ppm for trigonal planar boron) and H/C NMR (aromatic protons at δ 7.5–8.5 ppm) confirm boronic acid functionality and substituent positions .
Advanced Research Questions
Q. How do electronic effects of substituents influence Suzuki-Miyaura coupling efficiency?
- Electron-withdrawing groups (e.g., -SO₂NMe₂) enhance oxidative addition of aryl sulfamates but may reduce solubility, requiring polar solvents or elevated temperatures.
- Electron-donating groups slow oxidative addition, necessitating higher catalyst loading or prolonged reaction times. For example, coupling with ortho-substituted boronic acids requires 60°C for completion .
Q. What strategies address low solubility in cross-coupling reactions?
Q. How does polymorphism affect reactivity and material properties?
Polymorphs exhibit distinct hydrogen-bonding networks (e.g., dimeric vs. chain motifs), impacting crystallinity and thermal stability . For example, Form I (monoclinic) of naphthalen-1-yl boronic acid shows higher melting points (~227°C) compared to Form II due to tighter packing . Screen crystallization conditions (solvent, temperature) to isolate desired forms for reproducibility.
Q. What role does the N,N-dimethylsulfamoyl group play in directing regioselectivity?
The -SO₂NMe₂ group acts as a meta-directing substituent in electrophilic aromatic substitution and stabilizes intermediates via resonance. In cross-couplings, its electron-withdrawing nature accelerates transmetalation but may require Lewis acid additives (e.g., CsF) to mitigate steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
